molecular formula C23H24NP B13985410 (Cyclopentylimino)(triphenyl)-lambda~5~-phosphane CAS No. 85903-63-5

(Cyclopentylimino)(triphenyl)-lambda~5~-phosphane

Cat. No.: B13985410
CAS No.: 85903-63-5
M. Wt: 345.4 g/mol
InChI Key: YFSSJDDDNPOUHP-UHFFFAOYSA-N
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Description

Cyclopentanamine,N-(triphenylphosphoranylidene)- is a chemical compound with the molecular formula C23H24NP. It is a derivative of cyclopentanamine, where the amine group is bonded to a triphenylphosphoranylidene group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentanamine,N-(triphenylphosphoranylidene)- typically involves the reaction of cyclopentanamine with triphenylphosphine and a suitable halogenating agent. One common method is to react cyclopentanamine with triphenylphosphine in the presence of a halogenating agent such as bromine or iodine. The reaction is usually carried out in an inert solvent like dichloromethane or tetrahydrofuran under controlled temperature conditions .

Industrial Production Methods

Industrial production methods for Cyclopentanamine,N-(triphenylphosphoranylidene)- are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and solvents, and optimizing reaction conditions for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Cyclopentanamine,N-(triphenylphosphoranylidene)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanone derivatives, while reduction could produce cyclopentylamine derivatives .

Scientific Research Applications

Cyclopentanamine,N-(triphenylphosphoranylidene)- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Cyclopentanamine,N-(triphenylphosphoranylidene)- involves its interaction with molecular targets through its amine and phosphoranylidene groups. These interactions can lead to various biochemical pathways being activated or inhibited. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Cyclopentylamine: A simpler amine derivative of cyclopentane.

    Triphenylphosphine: A common reagent in organic synthesis, often used in the preparation of phosphoranylidene derivatives.

Uniqueness

Cyclopentanamine,N-(triphenylphosphoranylidene)- is unique due to the presence of both cyclopentylamine and triphenylphosphoranylidene groups in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile reagent in organic synthesis .

Properties

CAS No.

85903-63-5

Molecular Formula

C23H24NP

Molecular Weight

345.4 g/mol

IUPAC Name

cyclopentylimino(triphenyl)-λ5-phosphane

InChI

InChI=1S/C23H24NP/c1-4-14-21(15-5-1)25(22-16-6-2-7-17-22,23-18-8-3-9-19-23)24-20-12-10-11-13-20/h1-9,14-20H,10-13H2

InChI Key

YFSSJDDDNPOUHP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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